N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-4-propylbenzamide N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-4-propylbenzamide
Brand Name: Vulcanchem
CAS No.: 1049438-72-3
VCID: VC11990440
InChI: InChI=1S/C23H31N3O2/c1-3-4-19-5-7-20(8-6-19)23(27)24-13-14-25-15-17-26(18-16-25)21-9-11-22(28-2)12-10-21/h5-12H,3-4,13-18H2,1-2H3,(H,24,27)
SMILES: CCCC1=CC=C(C=C1)C(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)OC
Molecular Formula: C23H31N3O2
Molecular Weight: 381.5 g/mol

N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-4-propylbenzamide

CAS No.: 1049438-72-3

Cat. No.: VC11990440

Molecular Formula: C23H31N3O2

Molecular Weight: 381.5 g/mol

* For research use only. Not for human or veterinary use.

N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-4-propylbenzamide - 1049438-72-3

Specification

CAS No. 1049438-72-3
Molecular Formula C23H31N3O2
Molecular Weight 381.5 g/mol
IUPAC Name N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-4-propylbenzamide
Standard InChI InChI=1S/C23H31N3O2/c1-3-4-19-5-7-20(8-6-19)23(27)24-13-14-25-15-17-26(18-16-25)21-9-11-22(28-2)12-10-21/h5-12H,3-4,13-18H2,1-2H3,(H,24,27)
Standard InChI Key CAEXFBAAWXGOSA-UHFFFAOYSA-N
SMILES CCCC1=CC=C(C=C1)C(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)OC
Canonical SMILES CCCC1=CC=C(C=C1)C(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)OC

Introduction

N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-4-propylbenzamide is a complex organic compound featuring a benzamide backbone with a piperazine ring substituted by a 4-methoxyphenyl group. This compound is of interest in pharmaceutical research due to its potential biological activities, which can be attributed to its structural components. The piperazine ring is a common motif in many drugs, contributing to their pharmacological properties by interacting with various biological targets.

Synthesis

The synthesis of N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-4-propylbenzamide typically involves a multi-step process. It may start with the preparation of the piperazine intermediate, followed by its coupling with a benzamide derivative. Common methods include nucleophilic substitution reactions and amide bond formation using coupling reagents like carbodiimides.

Biological Activity

While specific biological activity data for N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-4-propylbenzamide are not readily available, compounds with similar structures often exhibit pharmacological properties. For example, piperazine derivatives are known for their interactions with various receptors and enzymes, which can lead to applications in fields such as neurology and oncology.

Research Findings

Research on similar compounds suggests that modifications to the benzamide core and the piperazine ring can significantly affect biological activity. For instance, changing the substituents on the benzamide or altering the piperazine's aromatic ring can influence the compound's ability to interact with biological targets.

Compound ModificationEffect on Biological Activity
Substitution on BenzamideCan alter receptor affinity and specificity
Modification of Piperazine RingInfluences solubility and pharmacokinetic properties

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